Cas no 68858-27-5 (12-Phenyl-7,12-dihydro-5H-6,12-methanodibenzo[c,f]azocine)

12-Phenyl-7,12-dihydro-5H-6,12-methanodibenzo[c,f]azocine structure
68858-27-5 structure
Product Name:12-Phenyl-7,12-dihydro-5H-6,12-methanodibenzo[c,f]azocine
CAS No:68858-27-5
MF:C22H19N
MW:297.392965555191
CID:972322
PubChem ID:330005
Update Time:2025-04-19

12-Phenyl-7,12-dihydro-5H-6,12-methanodibenzo[c,f]azocine Chemical and Physical Properties

Names and Identifiers

    • 12-phenyl-7,12-dihydro-5H-6,12-methano-dibenzo[c,f]azocine
    • NSC-315277
    • NSC315277
    • DTXSID20317420
    • 68858-27-5
    • 12-Phenyl-7,12-dihydro-5H-6,12-methanodibenzo[c,f]azocine
    • Inchi: 1S/C22H19N/c1-2-10-19(11-3-1)22-16-23(14-17-8-4-6-12-20(17)22)15-18-9-5-7-13-21(18)22/h1-13H,14-16H2
    • InChI Key: CZUAXEKBOKAZDI-UHFFFAOYSA-N
    • SMILES: N12CC3C=CC=CC=3C(C3C=CC=CC=3)(C3C=CC=CC=3C1)C2

Computed Properties

  • Exact Mass: 297.151749610g/mol
  • Monoisotopic Mass: 297.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 3.2Ų
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd